molecular formula C16H17NO3 B2932145 N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)furan-2-carboxamide CAS No. 2034529-40-1

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)furan-2-carboxamide

Cat. No.: B2932145
CAS No.: 2034529-40-1
M. Wt: 271.316
InChI Key: JKXIHVXIYAQAKW-UHFFFAOYSA-N
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Description

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)furan-2-carboxamide: is a synthetic organic compound that features a unique structure combining an indene moiety with a furan carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)furan-2-carboxamide typically involves the following steps:

    Formation of the Indene Derivative: The starting material, 2-methoxy-2,3-dihydro-1H-indene, can be synthesized via the reduction of 1-methoxy-1H-indene using a suitable reducing agent such as sodium borohydride in methanol.

    Alkylation: The indene derivative is then alkylated with a suitable alkyl halide, such as chloromethyl furan-2-carboxylate, in the presence of a base like potassium carbonate to form the intermediate.

    Amidation: The intermediate is then subjected to amidation with ammonia or an amine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the alkylation and amidation steps, as well as advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the indene moiety. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reduction of the furan ring can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dihydrofuran derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism by which N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)furan-2-carboxamide exerts its effects depends on its interaction with molecular targets. It may bind to specific receptors or enzymes, altering their activity. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide: Similar structure but with a benzamide group instead of a furan carboxamide.

    N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)furan-2-carboxamide is unique due to the presence of both an indene moiety and a furan carboxamide group. This combination provides distinct chemical properties and potential biological activities that are not found in compounds with only one of these features.

Properties

IUPAC Name

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-19-16(9-12-5-2-3-6-13(12)10-16)11-17-15(18)14-7-4-8-20-14/h2-8H,9-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXIHVXIYAQAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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